molecular formula C22H22N4O3S B11592851 (6E)-6-{[1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6E)-6-{[1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11592851
M. Wt: 422.5 g/mol
InChI Key: ILACNFUEDNMMJX-AUOSKKFYSA-N
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Description

This compound features a unique structure that includes a thiazolo[3,2-a]pyrimidin-7-one core, a pyrrole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-{[1-(2,5-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis The process begins with the preparation of the thiazolo[3,2-a]pyrimidin-7-one core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions The pyrrole ring is then introduced via a condensation reaction with a suitable aldehyde or ketone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

The compound (6E)-6-{[1-(2,5-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

    Condensation: Condensation reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

    Condensation: Acid or base catalysts are often employed in condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

The compound (6E)-6-{[1-(2,5-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways and targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (6E)-6-{[1-(2,5-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing the progression of the disease. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar compounds to (6E)-6-{[1-(2,5-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiazolo[3,2-a]pyrimidin-7-one derivatives and pyrrole-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of the compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

List of Similar Compounds

  • Thiazolo[3,2-a]pyrimidin-7-one derivatives
  • Pyrrole-containing molecules
  • Dimethoxyphenyl-substituted compounds

This detailed article provides a comprehensive overview of the compound (6E)-6-{[1-(2,5-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

(6E)-6-[[1-(2,5-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C22H22N4O3S/c1-12-8-15(9-17-20(23)26-13(2)11-30-22(26)24-21(17)27)14(3)25(12)18-10-16(28-4)6-7-19(18)29-5/h6-11,23H,1-5H3/b17-9+,23-20?

InChI Key

ILACNFUEDNMMJX-AUOSKKFYSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)OC)OC)C)/C=C/3\C(=N)N4C(=CSC4=NC3=O)C

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)OC)OC)C)C=C3C(=N)N4C(=CSC4=NC3=O)C

Origin of Product

United States

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